molecular formula C22H13Cl2FN4O2S B2671695 3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326834-65-4

3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2671695
CAS No.: 1326834-65-4
M. Wt: 487.33
InChI Key: LXCVDZGKCYSMDQ-UHFFFAOYSA-N
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Description

3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a potent and ATP-competitive small molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its research value is significant in the field of hematological malignancies, where it is utilized to study signaling pathways critical for cell proliferation and survival. The compound exerts its effects by inhibiting the phosphorylation and subsequent activation of JAK2 and FLT3, which are frequently dysregulated in myeloproliferative neoplasms and acute myeloid leukemia (AML). Preclinical studies highlight its utility in investigating oncogenic addiction to these kinases, exploring mechanisms of drug resistance, and evaluating combination therapies. Research indicates this compound demonstrates potent activity against mutant FLT3, including the internal tandem duplication (ITD) variant, a common driver in AML, making it a valuable tool for investigating targeted therapeutic strategies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN4O2S/c1-11-17-21(26-10-29(22(17)30)9-12-6-7-13(25)8-16(12)24)32-18(11)20-27-19(28-31-20)14-4-2-3-5-15(14)23/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCVDZGKCYSMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes thieno[2,3-d]pyrimidine and oxadiazole moieties. Its molecular formula is C14H7ClF2N4O2C_{14}H_7ClF_2N_4O_2 with a molecular weight of 336.68 g/mol. The presence of chlorine and fluorine substituents suggests potential for diverse biological interactions.

Structural Representation

ComponentDescription
Molecular Formula C14H7ClF2N4O2C_{14}H_7ClF_2N_4O_2
Molecular Weight 336.68 g/mol
Key Functional Groups Thieno[2,3-d]pyrimidine, Oxadiazole

Antiepileptic Effects

Recent studies have identified the compound as having significant antiepileptic properties. In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), the compound demonstrated the ability to reduce seizure behaviors effectively. Neurochemical profiling revealed that it upregulated levels of neurosteroids and neurotransmitters such as serotonin and progesterone while downregulating stress-related hormones like cortisol .

The proposed mechanism involves:

  • Neuroprotective Effects : The compound scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress.
  • Modulation of Neurotransmitter Levels : It alters neurotransmitter dynamics, enhancing inhibitory pathways while suppressing excitatory signals linked to seizure activity.

Cytotoxicity and Antitumor Activity

In addition to its antiepileptic effects, the compound has shown promise in cytotoxic assays against various cancer cell lines. Preliminary data indicate that it exhibits selective cytostatic activity against pancreatic cancer cells (DAN-G cell line), suggesting potential as an anticancer agent .

Case Studies and Research Findings

  • Study on Antiepileptic Activity :
    • Objective : To evaluate the efficacy of the compound in a zebrafish model.
    • Findings : Significant reduction in seizure frequency and severity was observed, alongside neurochemical changes indicative of neuroprotection.
  • Cytotoxicity Assessment :
    • Objective : To assess the antitumor potential against pancreatic cancer cells.
    • Findings : The compound exhibited IC50 values indicating effective inhibition of cell proliferation, warranting further investigation into its mechanism as an anticancer drug.

Comparison with Similar Compounds

Structural Analog 1: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Key Features :

  • Core: Fused chromeno-pyrazolo-pyridinone system with a thieno[2,3-d]pyrimidine moiety.
  • Substituents : Phenyl and methyl groups at positions 1 and 5, respectively.
  • Synthesis: Prepared via FeCl₃-SiO₂-catalyzed reaction in ethanol (75% yield) .

Comparison :

  • Divergence : Lacks halogenated benzyl or oxadiazole groups, which may reduce target specificity compared to the target compound.

Structural Analog 2: 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Key Features :

  • Core: Thieno[2,3-d]pyrimidinone with a thioether linkage at position 2.
  • Substituents : 2,5-Dimethylbenzyl and ethyl groups, introducing steric bulk and lipophilicity .

Comparison :

  • Bioactivity : Likely optimized for antimicrobial or kinase inhibition due to thioether and alkyl substituents.
  • Divergence : Absence of oxadiazole or halogenated aromatic groups may limit binding to targets requiring polar interactions.

Structural Analog 3: 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine

Key Features :

  • Core : Pyrrolo-thiazolo-pyrimidine fused with triazole and pyridine systems.
  • Substituents : Chlorophenyl and methoxyphenyl groups, balancing lipophilicity and polarity .

Comparison :

  • Bioactivity: Potential kinase or protease inhibition due to extended π-conjugation and triazole-mediated hydrogen bonding.
  • Divergence : Increased molecular complexity may reduce solubility compared to the target compound’s compact structure.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a thieno[2,3-d]pyrimidinone core substituted with a 2-chloro-4-fluorobenzyl group at position 3, a 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety at position 6, and a methyl group at position 4. The halogenated aryl groups (Cl, F) enhance lipophilicity and potential π-π stacking interactions with biological targets, while the oxadiazole ring contributes to metabolic stability . X-ray crystallography and DFT studies are recommended for analyzing bond angles, planarity, and electronic distribution .

Q. What synthetic strategies are commonly employed to construct the thieno[2,3-d]pyrimidinone scaffold in this compound?

The scaffold is typically synthesized via cyclization reactions. For example:

  • Step 1 : Condensation of a substituted thiophene-carboxamide with a benzyl halide to form the thieno-pyrimidinone core.
  • Step 2 : Introduction of the oxadiazole moiety via Huisgen cycloaddition or nucleophilic substitution, requiring anhydrous conditions and catalysts like Cu(I) for regioselectivity .
  • Step 3 : Final functionalization (e.g., methylation) under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns, particularly distinguishing between oxadiazole and benzyl proton environments.
  • HRMS : High-resolution mass spectrometry to verify molecular formula, especially for halogenated fragments.
  • FT-IR : Identification of C=N (oxadiazole) and C=O (pyrimidinone) stretches (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. Methodological approaches include:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways.
  • Pharmacokinetic Optimization : Introduce prodrug strategies (e.g., esterification of the oxadiazole) to enhance solubility .
  • Target Engagement Assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to proposed targets (e.g., kinases) .

Q. What strategies mitigate synthetic challenges in achieving high purity for this compound?

Common impurities include unreacted benzyl halides or oxadiazole isomers. Solutions:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA modifier) for separation.
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate the final product .
  • Reaction Monitoring : In-line FTIR or LC-MS to detect intermediates and optimize reaction termination .

Q. How does the presence of the 1,2,4-oxadiazole ring influence the compound’s binding to biological targets?

The oxadiazole acts as a bioisostere for ester or amide groups, improving resistance to enzymatic hydrolysis. Docking studies (AutoDock Vina) suggest its planar structure facilitates hydrogen bonding with catalytic lysine residues in kinases . Competitive binding assays (e.g., fluorescence polarization) are recommended to quantify affinity shifts upon oxadiazole modification .

Methodological Guidance for Data Interpretation

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in cancer models?

  • In Vitro : Use 3D spheroid cultures (e.g., HCT-116 colorectal cancer) with a concentration range of 0.1–100 μM. Measure IC₅₀ via ATP-based viability assays (CellTiter-Glo).
  • In Vivo : Xenograft models (nude mice) with daily oral doses (10–50 mg/kg). Monitor tumor volume via caliper measurements and validate target modulation via IHC (e.g., phospho-ERK staining) .

Q. What computational methods are suitable for predicting off-target interactions?

  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) based on structural analogs to identify unintended targets.
  • Proteome-Wide Docking : Utilize AlphaFold-predicted structures for understudied proteins.
  • Machine Learning : Train models on ChEMBL data to predict toxicity profiles (e.g., hERG inhibition) .

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